Methyl 3-amino-3-phenylpropanoate hydrochloride is classified as an amino acid derivative, specifically an ester of 3-amino-3-phenylpropanoic acid. It exists as a hydrochloride salt, which enhances its solubility in polar solvents, making it suitable for various chemical reactions and applications in biological studies.
The synthesis of methyl 3-amino-3-phenylpropanoate hydrochloride can be achieved through several methods, with the most common being:
The molecular structure of methyl 3-amino-3-phenylpropanoate hydrochloride features:
Methyl 3-amino-3-phenylpropanoate hydrochloride can undergo various chemical reactions:
The mechanism by which methyl 3-amino-3-phenylpropanoate hydrochloride exerts its effects primarily involves its interaction with specific molecular targets:
Methyl 3-amino-3-phenylpropanoate hydrochloride has diverse applications across various fields:
Methyl 3-amino-3-phenylpropanoate hydrochloride is unambiguously identified by the molecular formula C₁₀H₁₄ClNO₂, corresponding to a molecular weight of 215.68 g/mol [1] [2] [6]. This salt comprises a protonated amine cation paired with a chloride anion. The IUPAC name, methyl 3-amino-3-phenylpropanoate hydrochloride, systematically describes its structure: a methyl ester of 3-phenylpropanoic acid with an amino group at the β-carbon (C3 position), in its hydrochloride salt form [1] [4]. The canonical SMILES notation COC(=O)CC(N)C1=CC=CC=C1.[H]Cl provides a linear representation of atomic connectivity, confirming the ester linkage (–COOCH₃), the β-amino propanoate chain (–CH₂–CH(NH₂)–), the phenyl ring substituent at C3, and the protonated amine-hydrochloride ion pair [1] [6]. Alternative nomenclature includes 3-amino-3-phenylpropionic acid methyl ester hydrochloride, though this is non-IUPAC [2] [3].
Table 1: Fundamental Chemical Identifiers
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] [6] |
| Molecular Weight | 215.68 g/mol | [1] [2] |
| CAS Number (Racemic) | 88831-43-0 | [1] [2] |
| CAS Number ((S)-Enantiomer) | 144494-72-4 | [4] [6] |
| IUPAC Name | methyl 3-amino-3-phenylpropanoate hydrochloride | [1] [4] |
| SMILES | COC(=O)CC(N)C1=CC=CC=C1.[H]Cl | [1] [6] |
The C3 carbon bearing the amino group constitutes a stereogenic center, enabling existence as enantiomeric (R)- and (S)-configurations or as a racemic mixture. The racemic form (CAS 88831-43-0) lacks chiral resolution and is commonly supplied for non-stereoselective applications [1] [2]. In contrast, the (S)-enantiomer (CAS 144494-72-4) is synthesized and isolated with high enantiopurity, typically ≥ 98.0% enantiomeric excess (ee), meeting stringent requirements for asymmetric synthesis and chiral drug intermediates [4] [6]. The chiral descriptor (S) in the IUPAC name (S)-methyl 3-amino-3-phenylpropanoate hydrochloride and the stereospecific SMILES string O=C(OC)CC@@HC1=CC=CC=C1.[H]Cl (using @@ or @ to denote absolute configuration) explicitly define the spatial arrangement around C3 [6]. This enantiomeric distinction critically influences biological activity and chiral recognition in catalyst systems, necessitating rigorous stereochemical characterization via techniques like chiral HPLC or polarimetry for the enantiopure material [4].
Table 2: Stereochemical Forms and Specifications
| Property | Racemic Form | (S)-Enantiomer |
|---|---|---|
| CAS Number | 88831-43-0 | 144494-72-4 |
| Typical Purity | ≥97% (chemical) | ≥95% (chemical) |
| Stereochemical Purity | N/A (racemate) | ≥98.0% ee |
| Chiral SMILES | Not applicable | O=C(OC)CC@@HC1=CC=CC=C1.[H]Cl |
| Primary Application Context | General synthesis | Asymmetric synthesis, chiral intermediates |
Comprehensive spectroscopic profiling is essential for structural verification and purity assessment of methyl 3-amino-3-phenylpropanoate hydrochloride:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR spectra would exhibit distinct signals for the methyl ester (–OCH₃) near δ 3.6–3.7 ppm, the diastereotopic methylene protons (–CH₂–) as a complex multiplet around δ 2.6–3.0 ppm, the methine proton (>CH–NH₃⁺) near δ 4.2–4.5 ppm, and aromatic protons (C₆H₅) as a characteristic multiplet at δ 7.2–7.4 ppm. The ammonium protons (NH₃⁺) typically appear as a broad singlet between δ 8.0–8.5 ppm due to exchange broadening and salt formation [1] [6]. ¹³C NMR would show the ester carbonyl carbon at ~δ 172–174 ppm, the phenyl ring carbons (ipso, ortho, meta, para) between δ 135–128 ppm, the methine carbon (C3) near δ 55–58 ppm, the methylene carbon (C2) at δ 35–40 ppm, and the methyl ester carbon (–OCH₃) at δ 50–52 ppm [6].
Infrared (IR) Spectroscopy:Key absorption bands include strong C=O stretching of the ester at ~1735–1745 cm⁻¹, broad N–H stretching (NH₃⁺) between 2500–3200 cm⁻¹ (often overlapping C–H stretches), C–O ester stretching near 1200–1150 cm⁻¹, and aromatic C=C stretches at ~1600 and 1580 cm⁻¹. The hydrochloride salt formation is confirmed by the absence of free N–H stretches (~3300–3500 cm⁻¹) and the presence of characteristic ammonium ion bands [1].
Mass Spectrometry (MS):Electron Ionization (EI-MS) of the free base (prior to salt formation) would show the molecular ion peak [M]⁺• for C₁₀H₁₃NO₂ at m/z 179, with key fragments arising from ester cleavage (loss of •OCH₃, m/z 148), decarboxylation (loss of COOCH₃, m/z 104), or McLafferty rearrangement. Electrospray Ionization (ESI-MS) in positive mode for the hydrochloride salt would display the cation [M - HCl + H]⁺ at m/z 180 ([C₁₀H₁₄NO₂]⁺) or adducts like [M + Na]⁺ [5].
Table 3: Key Spectroscopic Signatures
| Technique | Functional Group | Expected Signal(s) |
|---|---|---|
| ¹H NMR | –OCH₃ (ester methyl) | ~3.65 ppm (s, 3H) |
| –CH₂– (methylene) | ~2.85–2.95 (dd, 1H), ~2.70–2.80 (dd, 1H) | |
| >CH–NH₃⁺ (methine) | ~4.35 ppm (m, 1H) | |
| C₆H₅ (aromatic) | ~7.25–7.40 ppm (m, 5H) | |
| –NH₃⁺ (ammonium) | ~8.20 ppm (br s, 3H) | |
| ¹³C NMR | C=O (ester) | ~172.5 ppm |
| Aromatic carbons | ~135.0 (ipso), ~129.0 (ortho), ~128.5 (meta), ~127.0 (para) | |
| >CH–NH₃⁺ (methine) | ~57.0 ppm | |
| –CH₂– (methylene) | ~37.0 ppm | |
| –OCH₃ (ester methyl) | ~51.5 ppm | |
| IR | ν(C=O) ester | 1735–1745 cm⁻¹ (strong) |
| ν(N–H) NH₃⁺ | 2500–3200 cm⁻¹ (broad) | |
| ν(C–O) ester | 1170–1200 cm⁻¹ | |
| ν(C=C) aromatic | 1580–1600 cm⁻¹ | |
| MS (ESI+) | [M - HCl + H]⁺ | m/z 180.1024 ([C₁₀H₁₄NO₂]⁺) |
While single-crystal X-ray diffraction (SC-XRD) data for methyl 3-amino-3-phenylpropanoate hydrochloride was not explicitly detailed in the search results, its solid-state structure can be inferred from analogous β-amino ester hydrochlorides. Crystalline phases typically feature extensive hydrogen-bonding networks mediated by the chloride anion (Cl⁻) acting as a hydrogen-bond acceptor and the ammonium group (NH₃⁺) serving as hydrogen-bond donors. Common motifs include:
N–H···Cl Hydrogen Bonds: Each chloride ion forms three N–H···Cl bonds with adjacent cations, creating a three-dimensional network with characteristic R₂²(8) ring motifs or chain-like structures along crystallographic axes. The N···Cl distances typically fall between 3.15–3.25 Å, with H···Cl distances of 2.20–2.35 Å and angles near 165–175°, indicating strong, nearly linear hydrogen bonds [1] [6].
C–H···O Weak Hydrogen Bonds: Weak interactions between ester carbonyl oxygen atoms and aromatic C–H groups may contribute to layer stabilization.
Ion Pair Organization: Alternating cationic and anionic layers are common, with the hydrophobic phenyl rings often oriented to maximize π-stacking interactions (offset face-to-face or edge-to-face), while the hydrophilic ammonium, ester, and chloride groups form interconnected polar domains. This segregation enhances lattice stability [6].
For the (S)-enantiomer, chiral space groups (e.g., P2₁2₁2₁) are expected, with the absolute configuration of the methine carbon confirmed via anomalous dispersion effects. The hydrogen-bonding network in enantiopure crystals may exhibit homochirality-specific packing efficiencies distinct from racemic crystals (which could form centrosymmetric space groups or conglomerates) [4] [6].
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2